

# FL118: Application Notes and Protocols for Preclinical Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *FL118-14-Propanol*

Cat. No.: *B10861715*

[Get Quote](#)

## A Comprehensive Guide for Researchers

### Introduction:

FL118, a novel camptothecin analog, has demonstrated significant preclinical antitumor activity in various cancer models. Its unique mechanism of action, which involves the selective inhibition of anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status, positions it as a promising therapeutic agent.<sup>[1][2]</sup> Furthermore, FL118 has been shown to overcome resistance to conventional chemotherapeutics like irinotecan and topotecan.<sup>[3]</sup> These application notes provide a comprehensive overview of FL118 dosage and administration in mouse models, compiled from peer-reviewed research, to guide researchers in designing their preclinical studies.

## Data Presentation: Quantitative Summary of FL118 Administration in Mouse Models

The following tables summarize the key quantitative data from various studies on the administration of FL118 in different mouse models.

Table 1: Intravenous (i.v.) Administration of FL118

| Cancer Model           | Mouse Strain       | Dosage (mg/kg) | Dosing Schedule | Formulation                    | Key Findings                                                 | Reference |
|------------------------|--------------------|----------------|-----------------|--------------------------------|--------------------------------------------------------------|-----------|
| Head & Neck (FaDu)     | SCID               | 1.5, 2.5       | daily x 5       | Tween 80-free i.v. formulation | Dose-dependent tumor regression.                             | [4]       |
| Colon (SW620)          | SCID               | 1.5, 2.5       | daily x 5       | Tween 80-free i.v. formulation | Significant tumor growth inhibition.                         | [4]       |
| Head & Neck (FaDu)     | SCID               | 1.5, 2.5       | q2d x 5         | Tween 80-free i.v. formulation | Tumor elimination with rare relapse.                         | [5]       |
| Colon (SW620)          | SCID               | 1.5, 2.5       | q2d x 5         | Tween 80-free i.v. formulation | Effective tumor regression.                                  | [5]       |
| Head & Neck (FaDu)     | SCID               | 3.5, 5         | weekly x 4      | Tween 80-free i.v. formulation | Sustained antitumor activity.                                | [6]       |
| Colon (SW620)          | SCID               | 3.5, 5         | weekly x 4      | Tween 80-free i.v. formulation | Superior efficacy compared to irinotecan.                    | [6]       |
| Multiple Myeloma (UM9) | Humanized BM niche | 0.05, 0.1, 0.2 | daily x 5       | Not specified                  | Dose-dependent reduction in tumor volume and delayed growth. | [7]       |

Table 2: Intraperitoneal (i.p.) Administration of FL118

| Cancer Model                            | Mouse Strain  | Dosage (mg/kg)                 | Dosing Schedule | Formulation       | Key Findings                                         | Reference |
|-----------------------------------------|---------------|--------------------------------|-----------------|-------------------|------------------------------------------------------|-----------|
| Irinotecan-resistant Head & Neck (FaDu) | SCID          | 1.5                            | q2d x 5         | Basic formulation | Effective regression of irinotecan-resistant tumors. | [3]       |
| Topotecan-resistant Head & Neck (FaDu)  | SCID          | Not specified                  | q2d x 5         | Basic formulation | Regression of topotecan-resistant tumors.            | [3]       |
| Pancreatic Cancer                       | Not specified | 0.75 (in combo with cisplatin) | weekly x 4      | Not specified     | Synergistic antitumor effect with cisplatin.         | [8]       |
| Head & Neck (Primary)                   | SCID          | MTD (not specified)            | weekly x 4      | Not specified     | Superior efficacy compared to irinotecan.            | [9]       |

Table 3: Oral (p.o.) Administration of FL118

| Cancer Model                           | Mouse Strain | Dosage (mg/kg)  | Dosing Schedule | Formulation                   | Key Findings                                                  | Reference |
|----------------------------------------|--------------|-----------------|-----------------|-------------------------------|---------------------------------------------------------------|-----------|
| Pancreatic Cancer                      | SCID         | 10              | weekly x 4      | Oral formulation              | MTD established ; favorable toxicology.                       | [8]       |
| Pancreatic Ductal Adenocarcinoma (PDX) | SCID         | 5               | weekly x 4      | Oral formulation              | Significant antitumor efficacy in patient-derived xenografts. | [10]      |
| Colorectal (SW620)                     | SCID         | 2.5, 5, 7.5, 10 | weekly x 4      | Glacial acetic acid-processed | Dose-dependent tumor elimination with minimal toxicity.       | [10]      |
| Ovarian Cancer                         | BALB/c nude  | 5, 10           | Not specified   | Not specified                 | Inhibition of tumor growth.                                   | [11]      |

## Experimental Protocols

### Human Tumor Xenograft Model Establishment

This protocol describes the general procedure for establishing human tumor xenografts in immunocompromised mice.

#### Materials:

- Human cancer cell lines (e.g., FaDu, SW620)
- Immunocompromised mice (e.g., SCID, BALB/c nude), 6-8 weeks old

- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional)
- Syringes and needles (27-30 gauge)
- Calipers

**Procedure:**

- Culture human cancer cells to 80-90% confluence.
- Harvest the cells by trypsinization and wash with sterile PBS.
- Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of  $1-3 \times 10^7$  cells/mL.
- Subcutaneously inject 100-200  $\mu$ L of the cell suspension (containing  $1-3 \times 10^6$  cells) into the flank of each mouse.<sup>[5]</sup>
- Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
- Measure tumor volume regularly using calipers with the formula: Volume = (Length x Width<sup>2</sup>) / 2.
- Initiate treatment when tumors reach a predetermined size (e.g., 100-250 mm<sup>3</sup>).<sup>[4][5][6]</sup>

## FL118 Formulation and Administration

This section details the preparation of FL118 for different administration routes.

### a) Intravenous (i.v.) Formulation (Tween 80-free):

- Composition: FL118, DMSO, and hydroxypropyl- $\beta$ -cyclodextrin in saline.<sup>[3]</sup>
- Preparation:
  - Dissolve FL118 in a small amount of DMSO (e.g., 5% of the final volume).

- In a separate tube, dissolve hydroxypropyl- $\beta$ -cyclodextrin (e.g., 0.05-0.125% w/v) in saline.
- Slowly add the FL118/DMSO solution to the cyclodextrin solution while vortexing to achieve the final desired concentration (e.g., 0.1-0.25 mg/mL).[\[3\]](#)
- Administration: Administer via tail vein injection.

b) Intraperitoneal (i.p.) Formulation:

- The same Tween 80-free i.v. formulation can be used for i.p. administration.[\[3\]](#)
- Administration: Administer via intraperitoneal injection.

c) Oral (p.o.) Formulation:

- A suspension of FL118 can be prepared for oral gavage. The exact composition of the oral formulation is often proprietary but has been shown to be stable.[\[8\]](#)[\[10\]](#)

## Assessment of Antitumor Efficacy

Parameters:

- Tumor Volume: Measured as described in Protocol 1.
- Maximum Tumor Growth Inhibition (MTGI): Calculated as  $MTGI = [(Mean\ Tumor\ Volume\ of\ Control - Mean\ Tumor\ Volume\ of\ Treated) / Mean\ Tumor\ Volume\ of\ Control] \times 100\%.$ [\[2\]](#)
- Tumor Response:
  - Partial Response (PR): Tumor volume reduced by at least 50% of the initial size.[\[2\]](#)
  - Complete Response (CR): Inability to detect the tumor.[\[2\]](#)
- Cure: Complete tumor regression for  $\geq 30$  days after treatment termination.[\[2\]](#)
- Body Weight: Monitored as an indicator of toxicity. A body weight loss of  $>20\%$  is generally considered a sign of significant toxicity.[\[8\]](#)

# Mandatory Visualizations

## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of FL118's anticancer effects.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for FL118 efficacy studies in xenograft models.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Comparison of antitumor efficacy and toxicity (body weight loss) of FL118 with irinotecan in a SCID mouse model of human primary head and neck tumor (17073)-established xenograft. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [FL118: Application Notes and Protocols for Preclinical Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10861715#fl118-dosage-and-administration-in-mouse-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)